[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
PMID28454500-Compound-35: is a synthetic organic compound designed as an inhibitor of the LIM domain kinases LIMK1 and LIMK2 . These kinases are known to phosphorylate the actin-binding protein cofilin, which has profound effects on the cytoskeleton . The compound exhibits selectivity for the LIMs over the testis-specific protein kinases (TESKs) .
Preparation Methods
The synthetic routes and reaction conditions for PMID28454500-Compound-35 involve the formation of 4-(aminomethyl)benzamides . The compound has shown good metabolic stability in plasma and liver microsomes (rat and human), and it does not inhibit CYP3A4 nor CYP2C9 . The preparation method includes the use of specific reagents and conditions to ensure high purity and stability .
Chemical Reactions Analysis
Scientific Research Applications
PMID28454500-Compound-35: has a wide range of scientific research applications. It is a potent entry inhibitor of Ebola and Marburg virus infections . The compound has shown good metabolic stability and is suitable for further optimization as inhibitors of filovirus entry . It is also being pursued as an anti-cancer agent with effects on the invasiveness and metastatic capacity of tumor cells .
Mechanism of Action
The mechanism of action of PMID28454500-Compound-35 involves the inhibition of LIM domain kinases LIMK1 and LIMK2 . These kinases phosphorylate the actin-binding protein cofilin, which has an inhibitory effect on cofilin’s interaction with F-actin and acts to depolymerize actin . This has profound effects on the cytoskeleton and is being pursued as a potential anti-cancer mechanism .
Comparison with Similar Compounds
PMID28454500-Compound-35: is unique in its selectivity for LIM domain kinases over testis-specific protein kinases . Similar compounds include other 4-(aminomethyl)benzamides, which are also inhibitors of filovirus entry . These compounds have shown good metabolic stability and do not inhibit CYP3A4 nor CYP2C9 .
Properties
Molecular Formula |
C22H22N2O4 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-12-11-17-14-24-21-9-8-19(13-20(17)21)28-22(26)10-5-16-3-6-18(27-2)7-4-16/h3-10,13-14,24H,11-12H2,1-2H3,(H,23,25)/b10-5+ |
InChI Key |
XTKZTJVFEUTPPV-BJMVGYQFSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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